

# Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

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## Compound of Interest

Compound Name:	<i>1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine</i>
CAS No.:	19736-04-0
Cat. No.:	B2431861

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The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine nucleobases, adenine and guanine.[1][2] This similarity allows compounds based on this scaffold to act as antagonists or modulators of purine-requiring enzymes and receptors, leading to a wide spectrum of biological activities.[1][3] Derivatives of this heterocyclic system have been investigated for diverse therapeutic applications, including as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[1][4][5] The 1H-tautomer is generally more stable and more frequently explored in drug discovery, with numerous compounds advancing to experimental and investigational stages.[2][6]

Within this important class of molecules, **1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine** (CAS: 19736-04-0) serves as a key building block and a compound of interest for further functionalization and biological screening. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, designed to support researchers in leveraging this molecule for drug discovery and development.

## Part 1: Physicochemical Properties and Structural Elucidation

Accurate characterization of a compound's physical and chemical properties is the foundation of all subsequent research. **1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine** is typically supplied as a powder.[7]

### Chemical Structure

The fundamental structure consists of a fused pyrazole and pyridine ring system with methyl groups at the N1 and C3 positions and an amine group at the C5 position.

Caption: 2D Structure of **1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine**.

### Quantitative Data Summary

The following table summarizes the key physicochemical properties compiled from various suppliers and databases.

Property	Value	Source(s)
CAS Number	19736-04-0	[7][8]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>4</sub>	[9]
Molecular Weight	162.19 g/mol	[9]
IUPAC Name	1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine	[7]
Melting Point	83-85 °C	[7]
Physical Form	Powder	[7]
InChI Key	CGHVUVLKTJNDHK-UHFFFAOYSA-N	[7][9]
SMILES	<chem>Cc1nn(C)c2ncc(N)cc12</chem>	[9]

### Spectroscopic Data

While detailed spectral assignments for this specific compound are not readily available in peer-reviewed literature, structural confirmation relies on standard analytical techniques. The chemical structure is typically established using methods like  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.[\[10\]](#)[\[11\]](#)

- $^1\text{H}$  NMR: Researchers should expect signals corresponding to the two distinct methyl groups, the aromatic protons on the pyridine ring, and the protons of the C5-amine group.
- $^{13}\text{C}$  NMR: The spectrum would show eight distinct carbon signals, corresponding to the carbons in the heterocyclic core and the two methyl groups.
- Mass Spectrometry (MS): The molecular ion peak should correspond to the compound's molecular weight (162.19 g/mol).[\[10\]](#)

## Part 2: Synthesis Methodologies and Experimental Protocols

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is well-established and typically involves the construction of the pyridine ring onto a pre-formed pyrazole.[\[2\]](#)[\[6\]](#) A common and effective strategy is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[\[6\]](#)[\[12\]](#)

### General Synthesis Workflow

The most direct route to **1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine** involves the reaction of 5-amino-1,3-dimethylpyrazole with a suitable three-carbon biselectrophile that can form the aminopyridine ring.

Caption: General workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

### Step-by-Step Experimental Protocol: Synthesis via Condensation

This protocol is a representative method based on established literature for the synthesis of the pyrazolo[3,4-b]pyridine core.[\[2\]](#)[\[6\]](#)

Objective: To synthesize **1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine**.

## Materials:

- 5-Amino-1,3-dimethylpyrazole (1.0 eq)
- Malondialdehyde tetraethyl acetal (1.1 eq)
- Glacial Acetic Acid
- Ethanol
- Sodium Bicarbonate Solution (Saturated)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

## Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 5-amino-1,3-dimethylpyrazole and glacial acetic acid. Stir the mixture until the starting material is fully dissolved.
- **Addition of Reagent:** Add malondialdehyde tetraethyl acetal to the solution. The acetal serves as a stable precursor to the highly reactive malondialdehyde, which is the required 1,3-CCC-biselectrophile.[2]
- **Cyclization:** Heat the reaction mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC). Acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation and subsequent cyclization to form the pyridine ring.[6]
- **Work-up:** After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

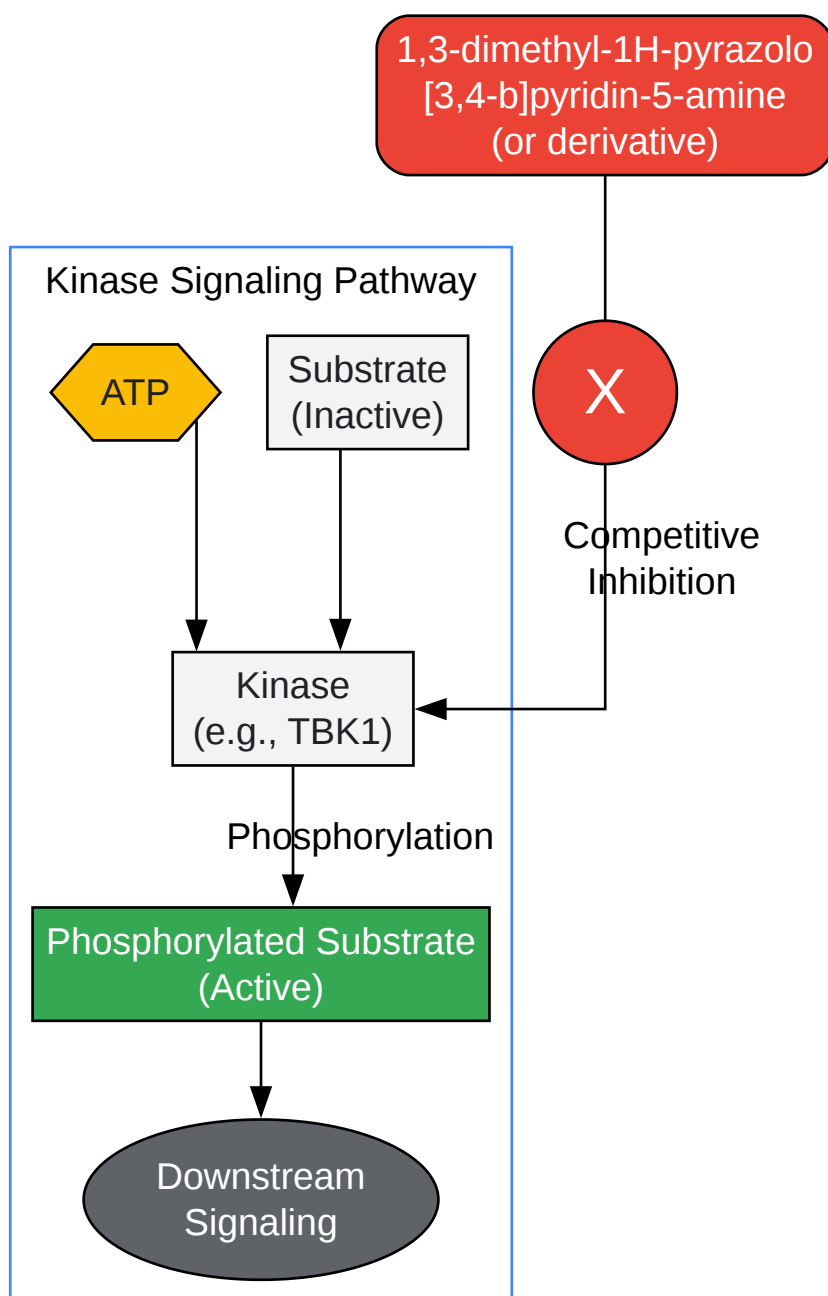
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine**.
- Validation: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR, Mass Spectrometry, and melting point determination.[7][10]

## Part 3: Biological Activity and Therapeutic Potential

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[13] Its purine-like structure makes it an ideal candidate for interacting with the ATP-binding sites of various enzymes.

### Known and Potential Applications

- Anticancer Agents: Numerous pyrazolopyridine derivatives have been synthesized and evaluated as anticancer agents.[1][5] Their mechanism often involves the inhibition of key kinases that are overexpressed or hyperactivated in cancer cells, such as c-Met or TANK-binding kinase 1 (TBK1).[5][13] A recent study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, a kinase involved in oncogenesis and innate immunity.[13]
- Kinase Inhibition: The core structure is a frequent starting point for designing specific kinase inhibitors. By modifying the substituents at the various diversity centers of the ring system, researchers can achieve high potency and selectivity for specific targets.[2][13]
- Anti-inflammatory and Analgesic Activity: Certain pyrazole derivatives have shown significant anti-inflammatory and analgesic properties.[14] This activity can be linked to the inhibition of inflammatory pathways, potentially involving enzymes like phosphodiesterase type IV (PDE4).[15]



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Caption: Mechanism of action for pyrazolopyridine-based kinase inhibitors.

## Part 4: Conclusion and Future Directions

**1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine** is a valuable heterocyclic compound with a well-defined synthesis and significant potential in drug discovery. Its structural similarity to

purines provides a robust starting point for the design of targeted therapies, particularly kinase inhibitors for oncology and immunology.

Future research should focus on:

- Library Synthesis: Using the C5-amine group as a handle for further derivatization to create libraries of novel compounds for high-throughput screening.
- Structure-Activity Relationship (SAR) Studies: Systematic exploration of substituents on the scaffold to optimize potency and selectivity against specific biological targets.[1]
- New Therapeutic Areas: Investigating the scaffold's potential in other areas where purinergic signaling is relevant, such as neurodegenerative and metabolic diseases.[15]

This guide provides the foundational knowledge for researchers to effectively utilize this compound as a critical component in the development of next-generation therapeutics.

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